molecular formula C19H28N4O2 B4988254 N-[2-(diethylamino)ethyl]-2-(4-oxo-3-propyl-3,4-dihydro-1-phthalazinyl)acetamide

N-[2-(diethylamino)ethyl]-2-(4-oxo-3-propyl-3,4-dihydro-1-phthalazinyl)acetamide

Cat. No. B4988254
M. Wt: 344.5 g/mol
InChI Key: SANHYBNDVSLFEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(diethylamino)ethyl]-2-(4-oxo-3-propyl-3,4-dihydro-1-phthalazinyl)acetamide, also known as PDE5 inhibitor, is a chemical compound that has been extensively researched for its potential use in the treatment of erectile dysfunction and pulmonary arterial hypertension.

Mechanism of Action

The mechanism of action of N-[2-(diethylamino)ethyl]-2-(4-oxo-3-propyl-3,4-dihydro-1-phthalazinyl)acetamide inhibitor involves the inhibition of the enzyme phosphodiesterase type 5, which is responsible for the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting N-[2-(diethylamino)ethyl]-2-(4-oxo-3-propyl-3,4-dihydro-1-phthalazinyl)acetamide, N-[2-(diethylamino)ethyl]-2-(4-oxo-3-propyl-3,4-dihydro-1-phthalazinyl)acetamide inhibitor increases the levels of cGMP, leading to the relaxation of the smooth muscle cells and the dilation of the blood vessels, which in turn increases blood flow to the penis and lungs.
Biochemical and physiological effects:
The biochemical and physiological effects of N-[2-(diethylamino)ethyl]-2-(4-oxo-3-propyl-3,4-dihydro-1-phthalazinyl)acetamide inhibitor include the relaxation of smooth muscle cells in the blood vessels, leading to increased blood flow to the penis and lungs. This results in improved erectile function and reduced symptoms of pulmonary arterial hypertension. N-[2-(diethylamino)ethyl]-2-(4-oxo-3-propyl-3,4-dihydro-1-phthalazinyl)acetamide inhibitor has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

The advantages of using N-[2-(diethylamino)ethyl]-2-(4-oxo-3-propyl-3,4-dihydro-1-phthalazinyl)acetamide inhibitor in lab experiments include its well-established mechanism of action and its ability to selectively target the enzyme phosphodiesterase type 5. However, there are also limitations to its use, including its potential toxicity and the need for careful dosing to avoid adverse effects.

Future Directions

There are several future directions for the research and development of N-[2-(diethylamino)ethyl]-2-(4-oxo-3-propyl-3,4-dihydro-1-phthalazinyl)acetamide inhibitor. These include the investigation of its potential use in the treatment of other diseases, such as heart failure and stroke, as well as the development of new formulations and delivery methods to improve its efficacy and safety. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-[2-(diethylamino)ethyl]-2-(4-oxo-3-propyl-3,4-dihydro-1-phthalazinyl)acetamide inhibitor and to identify potential side effects and drug interactions.
Conclusion:
In conclusion, N-[2-(diethylamino)ethyl]-2-(4-oxo-3-propyl-3,4-dihydro-1-phthalazinyl)acetamide, or N-[2-(diethylamino)ethyl]-2-(4-oxo-3-propyl-3,4-dihydro-1-phthalazinyl)acetamide inhibitor, is a chemical compound that has been extensively researched for its potential use in the treatment of erectile dysfunction and pulmonary arterial hypertension. Its mechanism of action involves the inhibition of the enzyme phosphodiesterase type 5, leading to increased levels of cyclic guanosine monophosphate and improved blood flow to the penis and lungs. While there are advantages and limitations to its use in lab experiments, there are also many future directions for its research and development, including the investigation of its potential use in the treatment of other diseases and the development of new formulations and delivery methods.

Synthesis Methods

The synthesis of N-[2-(diethylamino)ethyl]-2-(4-oxo-3-propyl-3,4-dihydro-1-phthalazinyl)acetamide inhibitor involves several steps, including the reaction of 2-(4-oxo-3-propyl-3,4-dihydro-1-phthalazinyl)acetic acid with N,N-diethylethylenediamine, followed by the addition of acetic anhydride and the purification of the resulting product. The chemical structure of N-[2-(diethylamino)ethyl]-2-(4-oxo-3-propyl-3,4-dihydro-1-phthalazinyl)acetamide inhibitor has been confirmed by various analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry.

Scientific Research Applications

N-[2-(diethylamino)ethyl]-2-(4-oxo-3-propyl-3,4-dihydro-1-phthalazinyl)acetamide inhibitor has been extensively studied for its potential use in the treatment of erectile dysfunction and pulmonary arterial hypertension. It works by inhibiting the enzyme phosphodiesterase type 5, which is responsible for the degradation of cyclic guanosine monophosphate (cGMP), a molecule that plays a critical role in the relaxation of smooth muscle cells in the blood vessels. By inhibiting N-[2-(diethylamino)ethyl]-2-(4-oxo-3-propyl-3,4-dihydro-1-phthalazinyl)acetamide, N-[2-(diethylamino)ethyl]-2-(4-oxo-3-propyl-3,4-dihydro-1-phthalazinyl)acetamide inhibitor increases the levels of cGMP, leading to the relaxation of the smooth muscle cells and the dilation of the blood vessels, which in turn increases blood flow to the penis and lungs.

properties

IUPAC Name

N-[2-(diethylamino)ethyl]-2-(4-oxo-3-propylphthalazin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O2/c1-4-12-23-19(25)16-10-8-7-9-15(16)17(21-23)14-18(24)20-11-13-22(5-2)6-3/h7-10H,4-6,11-14H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SANHYBNDVSLFEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NCCN(CC)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(diethylamino)ethyl]-2-(4-oxo-3-propylphthalazin-1-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.